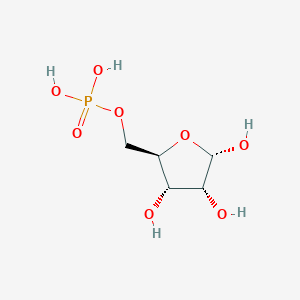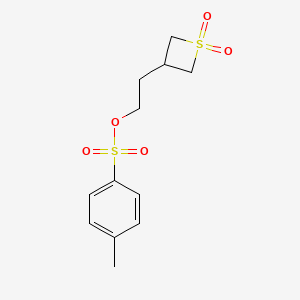
Methane, dichlorodihydroxydiphenyl-(8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methane, dichlorodihydroxydiphenyl-(8CI) is a chemical compound with the molecular formula C13H10Cl2O2. It is known for its unique structure, which includes two hydroxyl groups and two chlorine atoms attached to a diphenyl methane backbone. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methane, dichlorodihydroxydiphenyl-(8CI) typically involves the chlorination of diphenyl methane followed by hydroxylation. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and hydroxylating agents like hydrogen peroxide or sodium hydroxide. The reaction is usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of Methane, dichlorodihydroxydiphenyl-(8CI) may involve large-scale chlorination and hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methane, dichlorodihydroxydiphenyl-(8CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or Grignard reagents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons and dechlorinated products.
Substitution: Various substituted diphenyl methane derivatives.
Wissenschaftliche Forschungsanwendungen
Methane, dichlorodihydroxydiphenyl-(8CI) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methane, dichlorodihydroxydiphenyl-(8CI) involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methane, dichlorodiphenyl-: Lacks the hydroxyl groups, resulting in different chemical properties.
Methane, dihydroxydiphenyl-: Lacks the chlorine atoms, leading to variations in reactivity and applications.
Methane, dichlorodihydroxybenzene-: Similar structure but with a benzene ring instead of a diphenyl methane backbone.
Uniqueness
Methane, dichlorodihydroxydiphenyl-(8CI) is unique due to the presence of both hydroxyl and chlorine groups on a diphenyl methane backbone. This combination of functional groups imparts distinctive chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H10Cl2O2 |
|---|---|
Molekulargewicht |
269.12 g/mol |
IUPAC-Name |
(2,3-dichlorophenyl)-phenylmethanediol |
InChI |
InChI=1S/C13H10Cl2O2/c14-11-8-4-7-10(12(11)15)13(16,17)9-5-2-1-3-6-9/h1-8,16-17H |
InChI-Schlüssel |
VJAUEAIDROUYNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=C(C(=CC=C2)Cl)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B12338587.png)







![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-methyl-3,4-dihydro-2H-quinoline](/img/structure/B12338636.png)

![(17S)-17-Ethynyl-2-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-6,7,8,9,11,12,13,14,15,16-d](/img/structure/B12338658.png)
